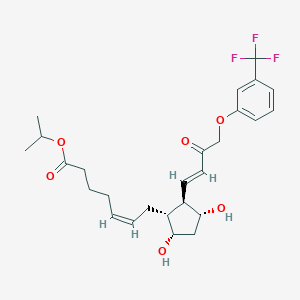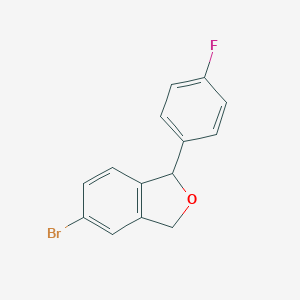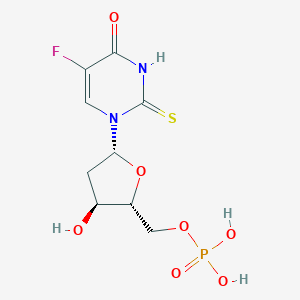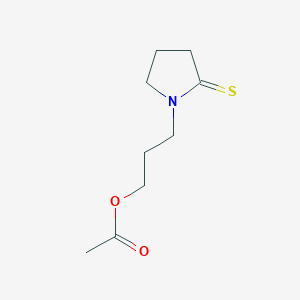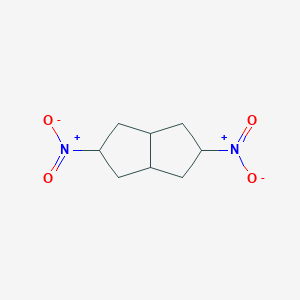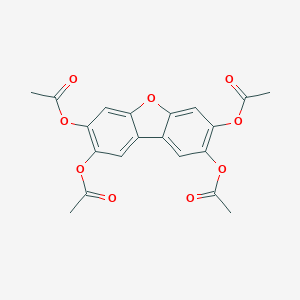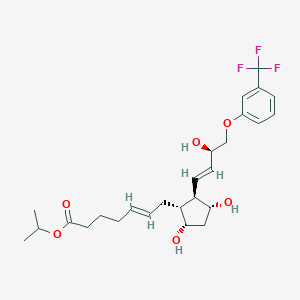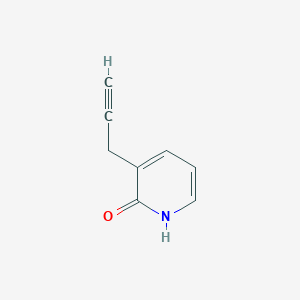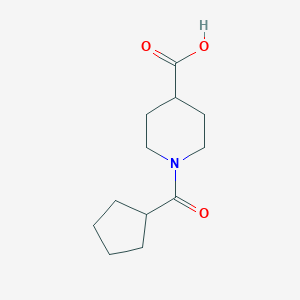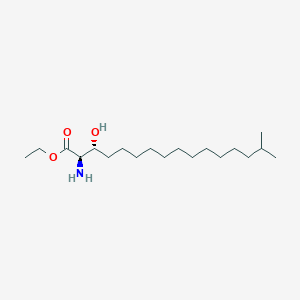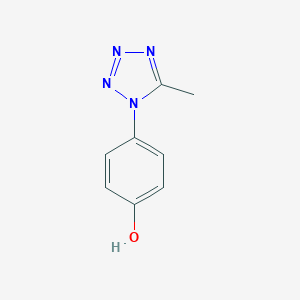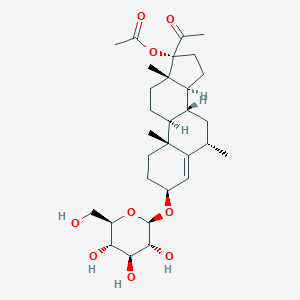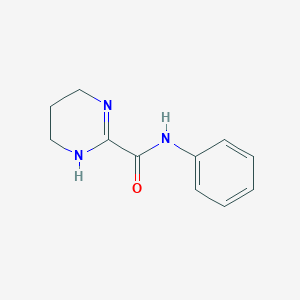![molecular formula C16H22N2O B125241 (1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol CAS No. 918625-33-9](/img/structure/B125241.png)
(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure, which describes the arrangement of atoms in the molecule.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques like X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other substances, its role as a reactant or product in certain reactions, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting and boiling points, its solubility in various solvents, its density, and its spectral properties.Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
The pyranopyrimidine core, closely related to the chemical structure of interest, is significant for medicinal and pharmaceutical applications due to its bioavailability and broad synthetic utility. Recent studies emphasize the importance of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, in synthesizing pyranopyrimidine scaffolds. These catalysts facilitate the development of lead molecules by offering diverse synthetic pathways, underscoring their potential in drug synthesis and medicinal chemistry (Parmar, Vala, & Patel, 2023).
Importance in Corrosion Inhibition
Quinoline derivatives, which share structural similarities with the compound of interest, have been extensively studied for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, highlighting the compound's potential application in corrosion inhibition. This area of research underscores the importance of such chemical structures in extending the lifespan of metals in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Pharmaceutical Research and Drug Development
The structural motif of bicyclo[2.2.1]heptanes, analogous to the compound , has garnered attention in pharmaceutical research. These compounds serve as test molecules for studying structure-activity relationships, indicating the potential of (1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol in drug development and medicinal research (Buchbauer & Pauzenberger, 1991).
Catalysis and Organic Synthesis
Compounds with pyridine moieties, akin to the chemical structure of interest, have demonstrated significant utility in catalysis and organic synthesis. Their role in forming metal complexes and facilitating asymmetric synthesis highlights their potential in developing novel synthetic strategies for constructing complex molecules (Li et al., 2019).
Antiviral and Antimicrobial Applications
The antiviral and antimicrobial activities of pyridine derivatives underscore the potential therapeutic applications of the compound . These derivatives have shown effectiveness against a range of viruses, suggesting the compound's relevance in designing new antiviral agents and contributing to the fight against infectious diseases (Alizadeh & Ebrahimzadeh, 2021).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It also includes appropriate safety precautions for handling and storage.
Zukünftige Richtungen
This could involve potential applications for the compound, areas where further research is needed, or hypotheses for its behavior based on its known properties.
Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature or authoritative databases. If you have any other questions or need information on a different topic, feel free to ask!
Eigenschaften
IUPAC Name |
(1R,2R,5R)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15(2)12-7-13(15)16(3,19)14(8-12)18-10-11-5-4-6-17-9-11/h4-6,9,12-13,19H,7-8,10H2,1-3H3/t12-,13-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPZHVGWFTXKIG-XJKCOSOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(=NCC3=CN=CC=C3)C2)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=NCC3=CN=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451388 |
Source


|
| Record name | FT-0674196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol | |
CAS RN |
918625-33-9 |
Source


|
| Record name | FT-0674196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

